molecular formula C21H19N3O3 B11502600 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11502600
M. Wt: 361.4 g/mol
InChI Key: MLDYDRICRCVEEI-UHFFFAOYSA-N
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Description

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a methoxymethyl group, and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate, are commonly used due to their simplicity and cost-effectiveness . These methods can be optimized to increase yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The cyano group and other functional groups in the compound allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H19N3O3/c1-14-10-16(13-27-2)18(11-22)21(26)24(14)12-20(25)23-19-9-5-7-15-6-3-4-8-17(15)19/h3-10H,12-13H2,1-2H3,(H,23,25)

InChI Key

MLDYDRICRCVEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC3=CC=CC=C32)C#N)COC

Origin of Product

United States

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